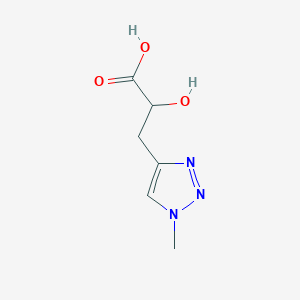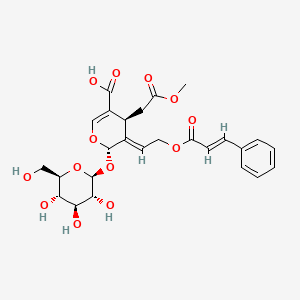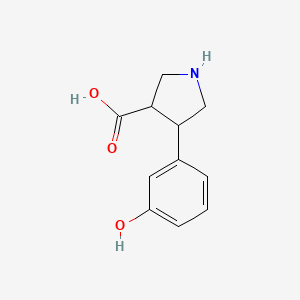
2-Trifluoromethyl-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-propane-1,3-diamine is a fluorinated diamine compound with the molecular formula C4H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a propane backbone, which also contains two amine groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-propane-1,3-diamine can be achieved through several methods. One common approach involves the functionalization of a suitable precursor, such as 1,3-diaminopropane, with a trifluoromethylating agent. For example, the reaction of 1,3-diaminopropane with trifluoromethyl iodide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include trifluoromethylated imines, nitriles, and substituted amines. These products can be further utilized in various synthetic applications .
Scientific Research Applications
2-Trifluoromethyl-propane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-propane-1,3-diamine involves its interaction with molecular targets through its amine and trifluoromethyl groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and other non-covalent interactions with target molecules. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminobenzotrifluoride: Another fluorinated diamine with similar properties but different structural features.
4,4’-Bicyclohexyl-diamine: A diamine with a bicyclic structure and similar functional groups.
Uniqueness
2-Trifluoromethyl-propane-1,3-diamine is unique due to its specific trifluoromethyl substitution on the propane backbone, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns .
Properties
Molecular Formula |
C4H9F3N2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
2-(trifluoromethyl)propane-1,3-diamine |
InChI |
InChI=1S/C4H9F3N2/c5-4(6,7)3(1-8)2-9/h3H,1-2,8-9H2 |
InChI Key |
FLFFBJTUSOVLPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Ethylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B15262862.png)









![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B15262934.png)
